molecular formula C24H21FN2O2 B10916870 1-(4-fluorophenyl)-3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazole

1-(4-fluorophenyl)-3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazole

Cat. No.: B10916870
M. Wt: 388.4 g/mol
InChI Key: HNYSAVWQPMWMHA-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of fluorine and methoxy groups attached to the phenyl rings, which can significantly influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazole typically involves the cyclocondensation of appropriate hydrazines with diketones or their equivalents. One common method includes the reaction of 4-fluorophenylhydrazine with 1,3-diketones under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or acetic acid, and the mixture is heated to facilitate cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to modify the pyrazole ring or attached substituents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogens or other functional groups .

Scientific Research Applications

1-(4-fluorophenyl)-3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-fluorophenyl)-3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both fluorine and methoxy groups can enhance its stability and interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C24H21FN2O2

Molecular Weight

388.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-3,5-bis(4-methoxyphenyl)-4-methylpyrazole

InChI

InChI=1S/C24H21FN2O2/c1-16-23(17-4-12-21(28-2)13-5-17)26-27(20-10-8-19(25)9-11-20)24(16)18-6-14-22(29-3)15-7-18/h4-15H,1-3H3

InChI Key

HNYSAVWQPMWMHA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC=C(C=C2)OC)C3=CC=C(C=C3)F)C4=CC=C(C=C4)OC

Origin of Product

United States

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